9,10-Anhydrodaunorubicin
説明
Structure
3D Structure
特性
CAS番号 |
69804-36-0 |
|---|---|
分子式 |
C27H27NO9 |
分子量 |
509.5 g/mol |
IUPAC名 |
(7S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-4-methoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C27H27NO9/c1-10(29)12-7-14-20(17(8-12)37-18-9-15(28)23(30)11(2)36-18)27(34)22-21(25(14)32)24(31)13-5-4-6-16(35-3)19(13)26(22)33/h4-7,11,15,17-18,23,30,32,34H,8-9,28H2,1-3H3/t11-,15-,17-,18-,23+/m0/s1 |
InChIキー |
CLNMMLRSPFRZKD-LWSDYBGYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)C)N)O |
関連するCAS |
68168-14-9 (hydrochloride) |
同義語 |
9,10-anhydrodaunorubicin 9,10-anhydrodaunorubicin hydrochloride |
製品の起源 |
United States |
Contextual Overview of Anthracycline Based Research in Medicinal Chemistry
Significance of Daunorubicin (B1662515) Analogues in Drug Discovery Research
The development of Daunorubicin analogues is a critical area of drug discovery aimed at addressing the limitations of the parent drug. acs.orgnih.gov The primary goals of creating these analogues are to enhance antitumor activity, broaden the spectrum of treatable cancers, reduce dose-limiting toxicities, and overcome multidrug resistance. acs.orgscielo.org.mx
One of the major drivers for analogue development is overcoming MDR, which is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). acs.orgscielo.org.mx P-gp can actively transport Daunorubicin out of cancer cells, reducing its intracellular concentration and thus its efficacy. acs.org Researchers hypothesize that modifying the structure of Daunorubicin, particularly its sugar moiety, can prevent recognition and transport by P-gp. acs.org This approach seeks to create analogues that can accumulate in resistant cancer cells and retain their cytotoxic effects. For example, the synthesis of 3'-azidodaunorubicin (ADNR) was based on the hypothesis that modifying the amino group on the daunosamine (B1196630) sugar would avert P-gp binding, a premise supported by molecular docking studies and experimental data showing increased intracellular accumulation in resistant cells. acs.org
Another significant motivation is the reduction of severe side effects, most notably cardiotoxicity, which can lead to life-threatening heart damage. researchgate.net The quest for safer alternatives has led to the synthesis of thousands of analogues. mdpi.com Structural modifications are explored to dissociate the mechanisms of anticancer activity from those causing toxicity. This has led to the clinical use of several semi-synthetic derivatives, including Idarubicin and Epirubicin, which offer different efficacy and toxicity profiles compared to Daunorubicin. mdpi.com The extensive research into Daunorubicin analogues has not only provided new therapeutic options but has also deepened the understanding of anthracycline chemistry and pharmacology, guiding the design of future anticancer agents. ijpsjournal.com
Historical Perspective on the Derivatization of Daunorubicin Core Structures
Since the elucidation of Daunorubicin's structure, medicinal chemists have systematically modified nearly every part of the molecule, which consists of a tetracyclic aglycone (daunomycinone) and an amino sugar (daunosamine). This historical derivatization can be broadly categorized by the site of modification on the anthracycline core.
The Aglycone Moiety : The four-ring system has been a major focus of derivatization. Early efforts explored modifications at various positions. For instance, the creation of Doxorubicin (B1662922) (14-hydroxydaunorubicin) was a landmark achievement, introducing a hydroxyl group that expanded its antitumor activity. Another key modification was at the C-4 position of the D-ring, leading to Idarubicin (4-demethoxydaunorubicin), which exhibited higher lipophilicity and improved oral bioavailability. mdpi.com Further substitutions on the anthraquinone (B42736) portion of the aglycone have been extensively explored to alter the molecule's redox properties and DNA-binding affinity. mdpi.com
The Daunosamine Sugar : The amino sugar at the C-7 position is crucial for DNA binding and biological activity. Modifications to this moiety have been a fertile ground for creating analogues designed to overcome drug resistance. acs.org Transforming the 3'-amino group into other functionalities, such as an azido (B1232118) group or a triazole, is a strategy employed to reduce recognition by P-gp efflux pumps. acs.orgacs.org
The C-9 Position : The C-9 side chain has also been a target for chemical change. The original acetyl group of Daunorubicin was hydroxylated to create the hydroxyacetyl group of Doxorubicin. Later, the C-9 tertiary alcohol function itself became a subject of investigation. datapdf.comnih.gov This led to the synthesis of derivatives like 9-deoxydaunorubicin and, more radically, the 9,10-anhydro derivatives, which fundamentally alter the geometry and electronic properties of this region of the molecule. datapdf.comnih.gov
This long history of derivatization highlights a persistent effort to fine-tune the molecule's properties, moving from simple substitutions to more complex structural changes in a continuous search for more effective and safer cancer therapeutics. mdpi.comnih.gov
Rationale for Investigating 9,10-Anhydrodaunorubicin in Preclinical Oncology Research
The investigation into this compound represents a specific line of inquiry within the broader field of anthracycline research, driven by the need to understand fundamental structure-activity relationships. datapdf.comnih.gov Preclinical research serves as the foundation for determining if a novel compound has potential therapeutic activity and warrants further development. friendsofcancerresearch.orgresearchgate.net Models used in this stage, such as cancer cell lines and patient-derived organoids, are crucial for initial efficacy and mechanism-of-action studies. nih.govnih.gov
The synthesis of this compound was part of an effort to probe the importance of the C-9 tertiary alcohol group, a characteristic feature of the parent anthracyclines. datapdf.comnih.gov The rationale was to determine how removing this hydroxyl group and introducing a double bond between positions C-9 and C-10 would affect the biological activity of the compound. This structural modification creates a planar, more aromatic system at the A-ring, which could significantly alter its interaction with biological targets like DNA and topoisomerase II.
The central hypothesis behind this investigation was that the C-9 tertiary alcohol is critical for expressing the cytotoxic activity of Daunorubicin. datapdf.comnih.gov By preparing this compound and testing its ability to inhibit the growth of cancer cells in vitro, researchers could directly test this hypothesis. Preclinical studies involving cell cultures, such as the human lymphoblastic leukemia cell line CCRF-CEM, were employed to compare the cytotoxicity of the new analogue against its parent compound. datapdf.comnih.gov
Research Findings on Daunorubicin Analogues
| Compound | Key Structural Modification | Observed Preclinical Activity/Finding | Reference |
|---|---|---|---|
| Doxorubicin | Hydroxylation at C-14 | Broad-spectrum antitumor activity. | mdpi.com |
| Idarubicin | Removal of C-4 methoxy (B1213986) group | Higher lipophilicity and potency compared to Daunorubicin. | mdpi.com |
| 3'-azidodaunorubicin (ADNR) | 3'-amino group converted to an azido group | Overcomes P-gp-mediated drug resistance; potent activity in resistant cells. | acs.org |
| This compound | Dehydration involving C-9 hydroxyl and C-10 hydrogen | Significantly less cytotoxic than Daunorubicin, suggesting the C-9 tertiary alcohol is critical for activity. | datapdf.comnih.gov |
Synthetic Pathways and Chemical Derivatization of 9,10 Anhydrodaunorubicin
Total Synthesis Approaches to 9,10-Anhydrodaunorubicin
The total synthesis of anthracycline aglycones, the non-sugar portion of the molecule, represents a formidable challenge in organic chemistry due to their complex, stereochemically rich structures. While the total synthesis of this compound itself is not extensively detailed in readily available literature, the synthesis of its close precursors and related structures provides insight into the potential strategies that could be employed.
A key precursor, 7,9-dideoxydaunomycinone, which shares the A, B, and C rings with this compound's aglycone, has been synthesized from 3-methoxybenzoic acid. researchgate.net This approach involved the construction of a trimethoxynaphthoate intermediate via a Hauser and Rhee annulation, followed by further ring annulation to form the tetracyclic core. researchgate.net Such strategies, which focus on the stepwise construction of the polycyclic ring system, are fundamental to the total synthesis of anthracycline analogues. researchgate.net
The concept of "diverted total synthesis," introduced by Samuel J. Danishefsky, offers another perspective. wikipedia.org This strategy aims to synthesize analogues of natural products rather than the natural product itself, often by modifying intermediates in a synthetic sequence. wikipedia.org This approach could be applied to the synthesis of this compound by intercepting a late-stage intermediate in a total synthesis of daunorubicin (B1662515) and introducing the 9,10-double bond.
Semisynthetic Strategies for this compound
Semisynthesis, which involves the chemical modification of a readily available natural product, is a more common and practical approach to obtaining this compound. nih.gov The starting material for these syntheses is typically daunorubicin itself.
A prevalent method involves the treatment of daunorubicin or its N-acylated derivatives with a perfluoroacyl anhydride (B1165640) in pyridine (B92270) at room temperature. datapdf.com This reaction facilitates the dehydration of the C-9 hydroxyl group, leading to the formation of the 9,10-anhydro product. datapdf.com For instance, N-(trifluoroacetyl)daunorubicin can be converted to 9,10-anhydro-N-(trifluoroacetyl)daunorubicin in a single step. datapdf.com Subsequent mild basic hydrolysis can then remove the trifluoroacetyl protecting group to yield this compound. datapdf.com
A similar strategy can be applied to adriamycin (doxorubicin), a closely related anthracycline, to produce 9,10-anhydroadriamycin (B1213973). nih.govdatapdf.com This highlights the versatility of this semisynthetic approach for generating various 9,10-anhydroanthracyclines.
| Starting Material | Reagents | Product | Reference |
| Daunorubicin | Perfluoroacyl anhydride, Pyridine | 9,10-Anhydro-N-(perfluoroacyl)daunorubicin | datapdf.com |
| N-(trifluoroacetyl)daunorubicin | Dilute base | This compound | datapdf.com |
| Adriamycin | Perfluoroacyl anhydride, Pyridine | 9,10-Anhydro-N-(perfluoroacyl)adriamycin | datapdf.com |
Preparation of Novel this compound Derivatives and Analogues
The chemical scaffold of this compound serves as a template for the creation of novel derivatives with potentially altered biological activities. These modifications often target the daunosamine (B1196630) sugar moiety or the aglycone.
One common derivatization strategy involves the modification of the amino group on the daunosamine sugar. For example, nicotinic acids and benzoic acids, activated with a succinimidyl group, can be coupled to the amino group of daunorubicin to form amide derivatives. diva-portal.org While this specific example uses daunorubicin, the same principle can be applied to this compound.
Another approach is the synthesis of hydrazone derivatives. New N-substituted hydrazine (B178648) linkers can be reacted with the C-13 ketone of the anthracycline to form hydrazones. researchgate.net This chemistry has been explored with adriamycin and can be extended to this compound to create a library of new analogues. researchgate.net
Furthermore, catalytic hydrogenation of this compound derivatives can lead to the formation of 9-deoxyanthracyclines. For instance, the reduction of 9,10-anhydro-N-(trifluoroacetyl)daunorubicin using hydrogen with a palladium on alumina (B75360) catalyst yields the corresponding 9-deoxydoxorubicin (B1207890) trifluoroacetamide. datapdf.com
| Parent Compound | Modification | Derivative Class | Reference |
| This compound | Acylation of amino group | Amide derivatives | diva-portal.org |
| This compound | Reaction with hydrazine linkers | Hydrazone derivatives | researchgate.net |
| 9,10-Anhydro-N-(trifluoroacetyl)daunorubicin | Catalytic hydrogenation | 9-Deoxy derivatives | datapdf.com |
Stereochemical Considerations in this compound Synthesis
The synthesis of this compound and its derivatives must account for the numerous stereocenters present in the molecule. The stereochemistry of the daunosamine sugar and the aglycone is crucial for the molecule's ability to interact with its biological targets.
During total synthesis, controlling the stereochemistry of newly formed chiral centers is a primary challenge. Stereoselective reactions, such as the sulfur-mediated intramolecular double Michael-type reaction used in the synthesis of trans-hydroindanes (a key structural motif in the aglycone), are employed to achieve the desired stereoisomer. researchgate.net
In semisynthetic approaches starting from daunorubicin, the inherent stereochemistry of the natural product is largely preserved. However, the creation of the 9,10-double bond eliminates the chiral center at C-9. Subsequent reactions, such as the hydrogenation to form 9-deoxy derivatives, reintroduce a chiral center at C-9, and the stereochemical outcome of this reduction must be carefully controlled.
Modern analytical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy, combined with computational methods like Time-Dependent Density Functional Theory (TDDFT), are invaluable for determining the absolute and relative stereochemistry of complex molecules like anthracycline derivatives. nih.govrsc.org These methods can help to confirm the stereochemical integrity of synthetic products. rsc.org
Functionalization of this compound for Bioconjugation
Bioconjugation aims to link a biologically active molecule, such as this compound, to a targeting moiety, like an antibody, to create an antibody-drug conjugate (ADC). beilstein-journals.org This strategy can enhance the selective delivery of the cytotoxic agent to cancer cells, potentially reducing side effects. beilstein-journals.org
The functionalization of this compound for bioconjugation often involves introducing a linker molecule at a specific site. The C-13 ketone and the amino group of the daunosamine sugar are common handles for such modifications.
Hydrazone linkages are frequently used for bioconjugation. A linker with a hydrazide group can be reacted with the C-13 ketone of this compound to form a pH-sensitive hydrazone bond. researchgate.net This bond is relatively stable at physiological pH but can be cleaved under the acidic conditions found within tumor microenvironments or lysosomes, releasing the drug at the target site. researchgate.net
The amino group on the daunosamine sugar can also be functionalized with linkers that possess a variety of reactive groups suitable for attachment to antibodies. diva-portal.org The choice of linker and conjugation chemistry is critical for the stability and efficacy of the resulting ADC. researchgate.net
Preclinical Biological Activity Spectrum of 9,10 Anhydrodaunorubicin
In Vitro Cytotoxic Potency of 9,10-Anhydrodaunorubicin in Diverse Cell Lines
This compound has demonstrated cytotoxic activity against various cancer cell lines in preclinical studies. However, its potency is noted to be significantly less than its parent compound, daunorubicin (B1662515). In studies involving human lymphoblastic leukemia (CCRF-CEM) cells, this compound was found to be substantially less active in inhibiting cell growth compared to daunorubicin. nih.gov This reduced activity suggests that the tertiary alcohol group at the C-9 position of the anthracycline structure, which is absent in this compound, is crucial for expressing the biological activity of these agents. nih.govdokumen.pub
Similarly, when tested against K562 human erythroleukemia cells, the parent compound daunorubicin showed significant toxicity, which was reduced when the cells were transfected to express high levels of carbonyl reductase (CBR). nih.gov This enzyme metabolizes daunorubicin to daunorubicinol. While this study did not directly report the cytotoxic potency of this compound, it highlights the importance of the C-13 ketone group for the cytotoxic activity of daunorubicin, a feature that is structurally altered in the 9,10-anhydro derivative. nih.gov
Table 1: Comparative Cytotoxicity of Anthracycline Compounds
| Compound | Cell Line | Effect | Source |
|---|---|---|---|
| This compound | CCRF-CEM (human lymphoblastic leukemia) | Significantly less active than daunorubicin in inhibiting cell growth. | nih.gov |
| Daunorubicin | K562 (human erythroleukemia) | Cytotoxic effect is reduced by CBR expression. | nih.gov |
| 9-deoxydaunorubicin | CCRF-CEM (human lymphoblastic leukemia) | Significantly less active than parent drug. | nih.gov |
| 9,10-anhydroadriamycin (B1213973) | CCRF-CEM (human lymphoblastic leukemia) | Significantly less active than parent drug. | nih.gov |
Antiproliferative Effects of this compound
The antiproliferative activity of this compound has been evaluated in cancer cell lines. Research has shown that this compound, along with other analogues like 9-deoxydaunorubicin, exhibits significantly lower activity in inhibiting the growth of CCRF-CEM human lymphoblastic leukemic cells when compared to the parent drug, daunorubicin. nih.gov This suggests that the structural modification at the 9 and 10 positions of the anthracycline ring diminishes its ability to halt cancer cell proliferation. The presence of the tertiary alcohol function at the C-9 position in the parent compound appears to be a key contributor to its potent antiproliferative effects. nih.gov
Other Cell Death Modalities Induced by this compound (e.g., Necroptosis, Ferroptosis)
There is currently no direct scientific evidence available that specifically investigates the induction of other cell death modalities, such as necroptosis or ferroptosis, by this compound. Research on related anthracyclines, like doxorubicin (B1662922), has indicated their potential to induce these alternative cell death pathways. nih.govnih.gov Ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, has been implicated in the cardiotoxicity of anthracyclines. nih.govnih.gov Necroptosis, a programmed form of necrosis, has also been suggested as a mechanism of doxorubicin-induced cell death. nih.gov However, whether this compound shares these properties remains to be elucidated through future research.
Impact of this compound on Cellular Senescence
Specific studies on the impact of this compound on cellular senescence have not been identified. However, it is known that many chemotherapeutic agents, including anthracyclines, can induce a state of permanent cell cycle arrest known as cellular senescence in both cancer and normal cells. nih.govwikipedia.org This therapy-induced senescence is characterized by markers such as senescence-associated β-galactosidase activity and changes in cell morphology. mdpi.comaging-us.com Senescent cells also often develop a senescence-associated secretory phenotype (SASP), releasing a variety of signaling molecules that can have complex effects on the tumor microenvironment. nih.govcellsignal.com Given that this compound is an analogue of a known senescence-inducing agent, it is plausible that it could also influence this cellular process, but dedicated studies are required to confirm this.
Effects of this compound on Tumor Cell Migration and Invasion in Preclinical Models
Molecular Mechanisms of Action of 9,10 Anhydrodaunorubicin
DNA Interaction and Intercalation Studies of 9,10-Anhydrodaunorubicin
The interaction of anthracyclines, a class of compounds to which this compound is related, with DNA is a cornerstone of their biological activity. These molecules, characterized by their flat aromatic moieties, are capable of inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govatdbio.commdpi.com This physical insertion leads to a distortion of the DNA structure, pushing adjacent base pairs apart and causing the duplex to lengthen by approximately 3 Å for each bound drug molecule. atdbio.com This structural alteration interferes with crucial cellular processes such as DNA replication and transcription, primarily by inhibiting the action of topoisomerase enzymes. nih.govatdbio.com
While specific studies detailing the precise binding constants and sequence selectivity of this compound are not extensively available in the provided search results, the general principles of anthracycline-DNA interaction provide a strong framework for understanding its mechanism. The lack of a hydroxyl group at the C-9 position, as is the case in this compound, has been shown in related analogs to be important for antitumor activity, suggesting a role for this position in the mode of DNA binding. dokumen.pub
Topoisomerase I and II Inhibition by this compound
Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. wikipedia.org This activity is crucial for processes like DNA replication, transcription, and chromosome segregation. nih.gov There are two main types of topoisomerases: Topoisomerase I (TopI), which creates single-strand breaks, and Topoisomerase II (TopII), which creates double-strand breaks. wikipedia.org Many anticancer drugs, including anthracyclines, function by targeting these enzymes. nih.govtocris.combiomedpharmajournal.org
Anthracyclines are primarily known as Topoisomerase II inhibitors. tocris.combiomedpharmajournal.org They act as "poisons" by trapping the TopII enzyme in a covalent complex with the DNA after the DNA has been cleaved. nih.gov This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and ultimately triggering cell death. nih.govnih.gov This mechanism is distinct from catalytic inhibitors, which block the enzyme's activity without stabilizing the cleavage complex. wikipedia.orgnih.gov
The interaction of anthracyclines with DNA through intercalation is thought to be a prerequisite for their inhibition of Topoisomerase II. nih.gov The stable ternary complex formed between the drug, DNA, and the enzyme is lethal to proliferating cells. atdbio.com While doxorubicin (B1662922) and daunorubicin (B1662515) are well-established Topoisomerase II poisons, specific data on the inhibitory activity of this compound against Topoisomerase I and II is not detailed in the provided search results. However, given its structural similarity to daunorubicin, it is plausible that it shares a similar mechanism of action as a Topoisomerase II inhibitor. tocris.comstanford.edu It is worth noting that some anthracyclines can inhibit both Topoisomerase I and II, although the primary target for most is Topoisomerase II. nih.govtocris.com
Influence of this compound on Gene Expression Profiles
The administration of anticancer drugs like anthracyclines can lead to significant changes in the gene expression profiles of cancer cells. mdpi.complos.org These alterations can reflect the cellular response to the drug, including the activation of stress pathways, cell cycle arrest, and apoptosis. Analyzing these changes can provide insights into the drug's mechanism of action and potential biomarkers for treatment response. mdpi.comharvard.edunih.gov
Gene expression profiling studies have been used to understand the effects of various chemotherapeutic agents. mdpi.complos.org For example, studies on other drugs have shown that gene expression signatures can correlate with clinical outcomes. harvard.edunih.gov In the context of anthracyclines, their interaction with DNA and inhibition of topoisomerases directly impact transcription, which would be reflected in the gene expression profile. nih.govatdbio.com Furthermore, the generation of ROS can also trigger signaling pathways that lead to changes in gene expression. researchgate.net
Specific data on the influence of this compound on gene expression profiles is not available in the provided search results. However, based on the known mechanisms of related anthracyclines, it is expected that this compound would induce changes in the expression of genes involved in:
DNA damage response: Genes involved in sensing DNA damage and initiating repair or apoptosis.
Cell cycle control: Genes that regulate the progression of the cell cycle, potentially leading to arrest at specific checkpoints. tocris.com
Apoptosis: Genes that control the programmed cell death pathway. researchgate.net
Oxidative stress response: Genes that are upregulated to combat the effects of ROS. researchgate.net
A hypothetical data table illustrating the kind of gene expression changes that might be observed is presented below.
| Gene | Function | Expected Change in Expression |
| p53 | Tumor suppressor, cell cycle arrest, apoptosis | Upregulation |
| BAX | Pro-apoptotic protein | Upregulation |
| Bcl-2 | Anti-apoptotic protein | Downregulation |
| CDKN1A (p21) | Cell cycle inhibitor | Upregulation |
| HMOX1 | Heme oxygenase 1 (antioxidant response) | Upregulation |
Membrane Interactions of this compound
The interaction of drugs with cellular membranes is a critical aspect of their pharmacology, influencing their uptake, distribution, and ultimately their access to intracellular targets. nih.govnih.govucl.ac.be For anthracyclines like daunorubicin, interactions with the cell membrane are known to be important for their biological activity. nih.gov
Studies on daunorubicin have shown that it can partition into lipid bilayers. nih.gov The transport of daunorubicin across the cell membrane is thought to occur via passive diffusion, although a "flip-flop" mechanism has also been proposed for the charged form of the molecule. nih.gov The lipid composition of the membrane can significantly influence the drug's affinity and binding. For example, the presence of certain lipids like phosphatidylserine (B164497) can increase drug affinity, while cholesterol can have the opposite effect. nih.gov
The interaction with specific lipids, such as cardiolipin (B10847521) in the mitochondrial membrane, is thought to be involved in the cardiotoxicity associated with some anthracyclines. nih.gov This interaction can lead to alterations in membrane fluidity and permeability. researchgate.net
Cell Cycle Perturbations Induced by this compound
The molecular structure of an anthracycline antibiotic is a critical determinant of its biological activity, including its ability to perturb the cell cycle of cancer cells. In the case of this compound, a derivative of the potent chemotherapeutic agent Daunorubicin, structural modification leads to a significant attenuation of its cytotoxic effects.
Research indicates that this compound is substantially less active than its parent compound, Daunorubicin, in inhibiting the growth of cancer cells. nih.gov Specifically, in studies involving CCRF-CEM, a human lymphoblastic leukemia cell line, this compound demonstrated significantly lower efficacy. nih.gov This reduced biological activity is thought to be a direct consequence of the structural alteration at the 9-position of the anthracycline ring. nih.gov
The formation of this compound involves the removal of the tertiary alcohol (hydroxyl group) at the C-9 position. nih.gov This functional group is considered important for the biological activity of Daunorubicin and other related anthracyclines. nih.gov The absence of this hydrogen bond-donating substituent at the C-9 position, as seen in this compound, has been linked to a lack of antitumor activity. dokumen.pub
While parent anthracyclines like Daunorubicin and Doxorubicin are well-documented to cause cell cycle arrest, primarily in the G2/M phase, by intercalating into DNA and inhibiting topoisomerase II, the reduced bioactivity of this compound suggests it is less capable of inducing these same perturbations. The structural change impairs the molecule's ability to effectively interact with its cellular targets, thereby diminishing its capacity to halt cell cycle progression and trigger cell death.
Detailed research findings, such as flow cytometry analyses quantifying the percentage of cells in the G1, S, and G2/M phases following treatment specifically with this compound, are not extensively available in the published literature. This lack of specific data is likely a reflection of its significantly reduced potency compared to clinically utilized anthracyclines.
Comparative Biological Activity
The following table summarizes the comparative activity of this compound relative to its parent compound, highlighting the impact of the structural modification on its ability to inhibit cancer cell growth.
| Compound | Cell Line | Relative Activity in Growth Inhibition | Postulated Reason for Activity Difference |
| Daunorubicin | CCRF-CEM | Active | Presence of tertiary alcohol function at the C-9 position. nih.gov |
| This compound | CCRF-CEM | Significantly less active | Absence of the tertiary alcohol function at the C-9 position. nih.govdokumen.pub |
Cellular Pharmacological and Resistance Mechanisms Studies on 9,10 Anhydrodaunorubicin
Cellular Uptake and Efflux Mechanisms of 9,10-Anhydrodaunorubicin
The movement of anthracyclines across the cell membrane is a critical determinant of their cytotoxic potential. The cellular uptake of this compound, like its parent compounds, is believed to occur through a combination of passive diffusion and carrier-mediated transport. Passive diffusion is driven by the concentration gradient across the plasma membrane, while carrier-mediated processes involve solute carrier transporters that facilitate the influx of the drug into the cell. mdpi.com
Conversely, the primary mechanism for removing these compounds from the cell is active efflux mediated by ATP-binding cassette (ABC) transporters. mdpi.comfrontiersin.org These transmembrane proteins function as efflux pumps, utilizing the energy from ATP hydrolysis to export a wide range of substrates, including chemotherapeutic agents, out of the cell. mdpi.com This process reduces the intracellular drug concentration, thereby limiting its ability to reach its therapeutic target and inducing multidrug resistance (MDR). The overexpression of certain ABC transporters is a well-documented mechanism of resistance to anthracyclines. frontiersin.orgnih.gov
Several ABC transporters are implicated in the efflux of anthracyclines and are therefore relevant to the pharmacology of this compound.
Table 1: Key ABC Transporters in Anthracycline Efflux
| Transporter | Gene Name | Subfamily | Known Anthracycline Substrates | Role in Resistance |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | B | Daunorubicin (B1662515), Doxorubicin (B1662922) | Extrudes drug from cell, classic MDR protein. nih.gov |
| MRP1 | ABCC1 | C | Daunorubicin, Doxorubicin | Efflux of drug and its metabolites, often as conjugates. nih.gov |
| BCRP | ABCG2 | G | Doxorubicin, Mitoxantrone | Broad substrate specificity, contributes to resistance. |
| MRP2 | ABCC2 | C | Doxorubicin | Primarily expressed in liver and kidney, involved in detoxification. |
Intracellular Localization and Distribution of this compound
Once inside the cell, the distribution of an anthracycline determines its mechanism of action. For parent compounds like doxorubicin, uptake is rapid, and the drug primarily localizes within the cell nucleus. nih.gov This nuclear accumulation is crucial for its primary mode of action: intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis. mdpi.com
It is hypothesized that this compound would also accumulate in the nucleus due to its planar aromatic structure, which is conducive to DNA intercalation. However, the structural modification at the 9 and 10 positions—specifically the removal of the tertiary alcohol function at C-9—alters the molecule's conformation. nih.govdatapdf.com This change is believed to be critical, as studies have shown that the C-9 hydroxyl group is important for the biological activity of anthracyclines, likely by participating in hydrogen bonding with DNA. dokumen.pub Therefore, while this compound may enter the nucleus, its binding affinity and interaction with DNA could be significantly different from that of daunorubicin, which aligns with its observed lower cytotoxic activity. nih.govdokumen.pub
Preclinical Resistance Mechanisms to this compound (e.g., ABC Transporters, DNA Repair Pathways)
Cellular resistance to anthracyclines is a multifaceted phenomenon. In preclinical models, two dominant mechanisms are the increased efflux of the drug and the enhancement of DNA repair pathways.
As detailed in section 5.1, the overexpression of ABC transporters is a primary mechanism of resistance. nih.gov By actively pumping this compound out of the cell, these transporters prevent the drug from reaching a sufficient intracellular concentration to exert its effect. frontiersin.org
A second major resistance mechanism involves the cell's innate ability to repair DNA damage. nih.gov Since anthracyclines function largely by causing DNA lesions, cancer cells that upregulate their DNA repair capacity can survive treatment. mdpi.commdpi.com Several distinct and complex pathways contribute to this process. frontiersin.org
Table 2: Major DNA Repair Pathways Implicated in Anthracycline Resistance
| Repair Pathway | Abbreviation | Type of Damage Repaired | Key Proteins | Role in Resistance |
|---|---|---|---|---|
| Base Excision Repair | BER | Single-strand breaks, base damage from oxidation. journalmeddbu.comjournalmeddbu.com | DNA glycosylases, AP-endonucleases, DNA polymerase-β, XRCC1, Ligase III. journalmeddbu.com | Repairs common lesions caused by reactive oxygen species generated by anthracyclines. journalmeddbu.com |
| Nucleotide Excision Repair | NER | Bulky adducts that distort the DNA helix. nih.govjournalmeddbu.com | XP proteins, TFIIH, RPA, ERCC1-XPF, XPG. journalmeddbu.com | Removes DNA-anthracycline adducts. |
| Homologous Recombination | HR | Double-strand breaks (error-free repair). mdpi.com | ATM, BRCA1, BRCA2, RAD51. frontiersin.org | Repairs critical double-strand breaks induced by topoisomerase II inhibition, active in S/G2 phases. mdpi.com |
| Non-Homologous End Joining | NHEJ | Double-strand breaks (error-prone repair). mdpi.com | Ku70/80, DNA-PKcs, Ligase IV. nih.gov | A major pathway for repairing double-strand breaks throughout the cell cycle. mdpi.com |
Enhanced activity in any of these pathways could theoretically contribute to resistance to this compound by efficiently repairing the DNA damage it may cause, thus promoting cell survival.
Strategies to Circumvent Resistance to this compound in Preclinical Models
Overcoming resistance is a central goal in cancer research. Several preclinical strategies have been developed to counteract the resistance mechanisms described above.
Inhibition of ABC Transporters: A primary strategy involves the co-administration of ABC transporter inhibitors, also known as chemosensitizers or reversal agents. These molecules bind to the efflux pumps and block their function, leading to increased intracellular accumulation of the chemotherapeutic agent and restoring its cytotoxicity.
Targeting DNA Repair Pathways: The development of inhibitors that target key proteins in DNA repair pathways is a promising approach. mdpi.com For example, PARP inhibitors, which target the BER pathway, can induce synthetic lethality in cancer cells that have defects in other repair pathways like HR. This strategy exploits the cancer cells' reliance on specific repair mechanisms for survival.
Development of Novel Analogues: A continuous effort in medicinal chemistry is the design of new drug analogues that are poor substrates for ABC transporters. By modifying the drug's structure, it may be possible to create a molecule that evades recognition and efflux by these pumps. dokumen.pub
Nanoparticle-Based Drug Delivery: Encapsulating drugs like this compound within nanoparticles offers a way to alter their pharmacokinetic profile and cellular entry route. frontiersin.org Nanoparticles can be designed to release their payload in the acidic tumor microenvironment or to enter cells via endocytosis, thereby bypassing the ABC transporters located on the plasma membrane. frontiersin.orgresearchgate.net
These preclinical approaches aim to disarm the cancer cells' defenses, potentially restoring sensitivity to agents like this compound.
Structure Activity Relationship Sar Studies of 9,10 Anhydrodaunorubicin and Its Analogues
Impact of Modifications on the Anthracycline Chromophore of 9,10-Anhydrodaunorubicin
The tetracyclic aglycone, or chromophore, is a defining feature of anthracyclines, primarily responsible for their ability to intercalate between DNA base pairs. The conversion of daunorubicin (B1662515) to this compound introduces a C9-C10 double bond, which fundamentally alters the geometry and electronic properties of the chromophore. This modification results in a fully aromatized and planar ring B, which contrasts with the non-planar, partially saturated A-ring of the parent compound.
This increased planarity might be expected to enhance DNA intercalation, a key mechanism of anthracycline action. However, the biological reality is a stark loss of activity. This suggests that the specific three-dimensional shape of the native anthracycline aglycone and the presence of the C-9 hydroxyl group are more critical for a productive interaction with the DNA-topoisomerase II complex than simple planarity.
Further modifications to the chromophore in other anthracycline series have shown that this part of the molecule is sensitive to change. For instance, the synthesis of 5-iminodaunorubicin, where a quinone carbonyl is replaced by an imino group, results in a compound with an altered spectrum of cytotoxicity, pointing to a modified mechanism of action. ineosopen.orgineosopen.org Another key function of the quinone-hydroquinone system in rings B and C is its involvement in redox cycling to produce reactive oxygen species (ROS), a secondary mechanism of cytotoxicity. universiteitleiden.nlbiomedpharmajournal.org The altered electronic nature of the aromatized B-ring in this compound could potentially affect this redox potential, further contributing to its altered biological profile. The profound lack of activity in this compound underscores that the integrity of the native anthracycline chromophore, including its specific substituents and non-aromatic A-ring, is essential for efficacy.
Table 1: Impact of Chromophore Modifications on Anthracycline Activity This table illustrates the general impact of key chromophore modifications on biological activity based on findings from the broader anthracycline class.
| Modification | Structural Change | General Impact on Activity |
|---|---|---|
| 9,10-Anhydro Formation | Aromatization of A-ring, loss of C9-OH | Drastic reduction or complete loss of cytotoxic activity. |
| 5-Imino Substitution | Replacement of C5-carbonyl with C=NH | Activity retained but with an altered mechanism and cytotoxicity profile. ineosopen.org |
| Demethoxylation at C-4 | Removal of the C4-methoxy group (e.g., Idarubicin) | Increased lipophilicity and potency compared to the parent compound. researchgate.net |
Role of the Glycosidic Moiety in this compound Activity
In virtually all biologically active anthracyclines, the glycosidic moiety is a critical determinant of pharmacological activity. nih.gov In this compound, the sugar is daunosamine (B1196630), the same as in the parent daunorubicin. The role of this amino sugar is multifaceted; it is primarily responsible for binding in the minor groove of DNA, providing sequence selectivity, and ensuring correct positioning of the aglycone for intercalation and interaction with topoisomerase II. mdpi.comsemanticscholar.org
Key features of the daunosamine moiety that are crucial for activity include:
The 3'-Amino Group: The positive charge of this protonated amine is vital for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA. ineosopen.orgineosopen.org Its removal or N-alkylation can abolish or significantly reduce biological activity. researchgate.net
Stereochemistry: The precise stereochemical configuration of the sugar is paramount. For example, epirubicin, a C-4' epimer of doxorubicin (B1662922), exhibits a different therapeutic profile, highlighting the sensitivity of the biological system to the sugar's 3D structure. acs.org
Side Chain Variations and their Effect on this compound Efficacy
The most defining structural variation in this compound is the effective elimination of the C-9 side chain as it existed in the parent molecule. The dehydration reaction between the C-9 hydroxyl and the C-10 proton removes the tertiary alcohol function, a group considered essential for the expression of biological activity.
Studies involving the preparation of this compound and the related 9,10-anhydroadriamycin (B1213973) found that these compounds were significantly less active than their parent drugs against human lymphoblastic leukemic cells in culture. This strongly suggests the importance of the tertiary alcohol function at the C-9 position. The reduction of the anhydro olefin to produce 9-deoxydaunorubicin also results in a compound with markedly lower activity than daunorubicin, reinforcing the critical role of the 9-hydroxyl group.
In parent anthracyclines, the C-9 side chain is not only a key structural element but also a site for metabolic modification. The C-13 keto group can be reduced by cellular enzymes to a secondary alcohol, a metabolite often implicated in cardiotoxicity. nih.gov The structural rearrangement in this compound alters this side chain, making the C-13 position part of a methyl-vinyl ketone system conjugated to the aromatic ring. This change would fundamentally alter its susceptibility to metabolism and its potential interactions with cellular targets. Research on other C-9 side chain derivatives, such as hydrazones, has shown that such modifications can lead to compounds with entirely different pharmacological profiles, sometimes stimulating enzymes that the parent drugs inhibit. nih.gov This demonstrates that the C-9 position is a highly sensitive locus for determining biological efficacy.
Stereoisomeric Effects on this compound's Biological Profile
Stereochemistry is a critical factor governing the biological activity of anthracyclines. ineosopen.org The defined spatial arrangement of the chiral centers on both the aglycone and the sugar moiety dictates the precise fit of the molecule into its biological targets. The natural configuration of anthracyclines is essential for optimal interaction with the DNA-topoisomerase II complex. nih.gov
Key stereochemical aspects include:
Aglycone Stereochemistry: The configuration at C-7 and C-9 of the A-ring determines the relative orientation of the sugar and the C-9 side chain.
Sugar Stereochemistry: As mentioned previously, the stereocenters of the daunosamine sugar are crucial. The axial-to-equatorial epimerization of the 4'-hydroxyl group transforms doxorubicin into epirubicin, a compound with a distinct clinical profile. researchgate.net The stereochemistry of the 3'-amino group is also critical for activity. researchgate.net
Anomeric Configuration: The α-glycosidic linkage between the sugar and the aglycone is standard for active compounds.
Although specific studies on stereoisomers of this compound are not widely reported, the principles derived from the broader class of anthracyclines are directly applicable. Any synthetic analogue of this compound that alters the stereochemistry of the daunosamine sugar (e.g., using L-acosamine instead of L-daunosamine) or the remaining chiral center at C-7 would be expected to have a different, and likely negligible, biological profile. The inactivity of the parent this compound scaffold suggests that stereochemical modifications alone would be insufficient to restore any meaningful biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. isca.menih.gov This approach is instrumental in drug design for predicting the activity of novel compounds and for optimizing lead structures.
For a series of this compound derivatives, a QSAR study would proceed as follows:
Data Set Assembly: A series of analogues would be synthesized with systematic variations at different positions (e.g., substituents on the aromatic rings or modifications of the sugar moiety). Their biological activity (e.g., IC₅₀ against a cancer cell line) would be measured.
Descriptor Calculation: For each analogue, a large number of numerical molecular descriptors would be calculated. These can be constitutional, topological, geometric, or quantum-chemical descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training).
While no specific QSAR models for this compound derivatives are published, the methodology has been extensively applied to other anthracycline series. researchgate.netresearchgate.net Such studies could, in principle, guide the structural modifications needed to potentially impart some level of activity to the inactive this compound scaffold, although overcoming the fundamental deficit caused by the loss of the C-9 hydroxyl group would be a major challenge.
Table 2: Hypothetical QSAR Data for this compound Derivatives This illustrative table shows the type of data that would be generated for a QSAR study. The compounds and values are hypothetical.
| Compound | R1 Substitution | R2 Substitution | Observed pIC₅₀ (-logIC₅₀) | Calculated Descriptor 1 (e.g., logP) | Calculated Descriptor 2 (e.g., Molar Refractivity) |
|---|---|---|---|---|---|
| Anhydro-DNR | -OCH₃ | -H | < 4.0 | 1.85 | 120.5 |
| Analogue 1 | -OH | -H | 4.1 | 1.60 | 118.0 |
| Analogue 2 | -OCH₃ | -F | 4.3 | 1.95 | 121.0 |
| Analogue 3 | -OCH₃ | -Cl | 4.5 | 2.40 | 125.6 |
Advanced Methodologies in 9,10 Anhydrodaunorubicin Research
Spectroscopic Techniques for 9,10-Anhydrodaunorubicin Interaction Studies
Spectroscopic methods are fundamental in probing the interactions of this compound at the molecular level. espublisher.com Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy provide detailed insights into the compound's structure and its binding with biological macromolecules like DNA. nih.govnptel.ac.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the detailed three-dimensional structure of molecules in solution. acs.orgox.ac.uk For this compound, ¹H and ¹³C NMR are used to confirm its chemical structure. mdpi.com In interaction studies, changes in the chemical shifts of the compound upon binding to DNA can reveal specific binding sites and conformational changes in both the drug and the DNA. ucl.ac.uk
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to study the interactions between small molecules and DNA. nih.govresearchgate.net The binding of a compound to DNA can cause changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or bathochromism (a red shift in the maximum wavelength), which can indicate intercalation or groove binding. mdpi.com These spectral changes are used to calculate binding constants, providing a quantitative measure of the binding affinity.
Fluorescence Spectroscopy: Fluorescence spectroscopy is another sensitive technique for studying drug-DNA interactions. researchgate.net The intrinsic fluorescence of this compound can be quenched or enhanced upon binding to DNA. By monitoring these changes, researchers can determine binding constants and explore the binding mechanism. researchgate.net Competitive displacement assays using fluorescent probes can further elucidate the binding mode. researchgate.net
Interactive Table: Spectroscopic Data for Anthracycline-DNA Interaction Analysis
| Technique | Observable Change | Information Gained |
|---|---|---|
| NMR Spectroscopy | Chemical shift perturbations, changes in relaxation times | Specific binding sites, conformational changes, dynamics of interaction |
| UV-Vis Spectroscopy | Hypochromism, hyperchromism, bathochromic shift, hypsochromic shift | Binding mode (intercalation vs. groove binding), binding constant |
| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence, changes in polarization/anisotropy | Binding constant, binding stoichiometry, proximity of fluorophore to DNA |
Crystallographic and Structural Biology Approaches for this compound Complexes
X-ray crystallography provides atomic-level detail of the three-dimensional structure of molecules and their complexes. nih.gov Determining the crystal structure of this compound in complex with DNA would offer a precise map of the intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the complex. This information is invaluable for understanding the molecular basis of its biological activity and for the rational design of new derivatives with improved properties. mdpi.com A host-guest crystallographic approach, where a protein-DNA complex acts as a scaffold, can be a novel method to study these interactions without direct DNA-DNA crystal packing interference. psu.edu
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational chemistry and molecular modeling are powerful tools for simulating and predicting the interactions of this compound with its biological targets. nih.gov These methods can complement experimental data and provide insights that are difficult to obtain through experiments alone.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ut.ac.ir For this compound, docking studies can predict its binding mode and affinity to DNA, helping to visualize how the molecule fits into the DNA grooves or intercalates between base pairs. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target over time. These simulations can reveal conformational changes, the stability of the complex, and the role of solvent molecules in the interaction.
Omics Technologies in this compound Response Assessment
Omics technologies offer a holistic view of the cellular response to treatment with this compound by simultaneously measuring large numbers of biological molecules. humanspecificresearch.orgnih.gov
Transcriptomics: This involves the study of the complete set of RNA transcripts in a cell. nih.gov By comparing the gene expression profiles of cells treated with this compound to untreated cells, researchers can identify genes and pathways that are affected by the compound. nih.govbiorxiv.org This can help to elucidate its mechanism of action and identify potential biomarkers of response or resistance. mdpi.com
Proteomics: Proteomics is the large-scale study of proteins. nih.gov Analyzing changes in protein expression and post-translational modifications in response to this compound can provide further insights into its cellular effects. plos.org Integrating proteomic and transcriptomic data can offer a more comprehensive understanding of the drug's impact on cellular function. mdpi.com
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. Changes in the metabolic profile of cells upon treatment with this compound can reveal alterations in metabolic pathways, which may be crucial to its anticancer effects. researchgate.net
Interactive Table: Omics Technologies in Drug Response Assessment
| Omics Technology | Molecules Analyzed | Key Insights |
|---|---|---|
| Transcriptomics | RNA transcripts (mRNA, miRNA, etc.) | Changes in gene expression, affected signaling pathways, identification of biomarkers |
| Proteomics | Proteins and their modifications | Alterations in protein abundance, post-translational modifications, protein-protein interactions |
| Metabolomics | Small molecule metabolites | Changes in metabolic pathways, identification of metabolic biomarkers |
Advanced Imaging Techniques for Intracellular Localization of this compound
Advanced imaging techniques are essential for visualizing the subcellular distribution of this compound. The intrinsic fluorescence of the compound allows for its detection within cells using techniques like fluorescence microscopy. These studies can determine whether the compound localizes to the nucleus, cytoplasm, or specific organelles, which is critical for understanding its mechanism of action.
Development of Preclinical Animal Models for this compound Efficacy Studies
Preclinical animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetics of this compound. pubpub.orgbiorxiv.org The choice of animal model is crucial and depends on the specific research question. nih.gov
Xenograft Models: These models involve transplanting human tumor cells into immunocompromised mice. They are widely used to assess the antitumor activity of new compounds against human cancers. nc3rs.org.uk
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop specific types of cancer that more closely mimic human disease. These models can provide a more accurate prediction of clinical efficacy.
Patient-Derived Xenograft (PDX) Models: PDX models involve implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors, making them a powerful tool for preclinical drug evaluation. biocytogen.com
The selection of an appropriate animal model is critical for the successful translation of preclinical findings to the clinic. nc3rs.org.uk
Future Research Directions and Translational Potential of 9,10 Anhydrodaunorubicin Preclinical Perspective
Development of Novel 9,10-Anhydrodaunorubicin Analogues with Enhanced Preclinical Efficacy
The primary hurdle for the clinical translation of this compound has been its markedly reduced cytotoxic activity compared to daunorubicin (B1662515). Preclinical investigations in the early 1980s demonstrated that this compound and related anhydro-compounds were substantially less effective at inhibiting the growth of human lymphoblastic leukemia cells in culture. nih.govnih.gov This loss of efficacy is attributed to the conversion of the tertiary alcohol at the C-9 position into an olefin, a structural feature believed to be crucial for the biological activity of the parent anthracyclines. nih.govdokumen.pub
Future preclinical research must therefore focus on rational drug design to synthesize novel analogues that can restore or enhance biological activity. The strategic objectives for creating such analogues would be to modify the molecule to compensate for the loss of the C-9 hydroxyl group or to introduce new functionalities that confer potent anticancer effects through alternative mechanisms.
Key Preclinical Findings on Early Analogues
| Compound | Parent Drug | Key Finding | Reference |
| This compound | Daunorubicin | Significantly less active in inhibiting CCRF-CEM cell growth than the parent drug. | nih.govnih.gov |
| 9,10-Anhydroadriamycin (B1213973) | Doxorubicin (B1662922) | Significantly less active in inhibiting CCRF-CEM cell growth than the parent drug. | nih.govnih.gov |
| 9-Deoxydaunorubicin | Daunorubicin | Significantly less active than the parent drug, suggesting the C-9 tertiary alcohol is critical for activity. | nih.gov |
Future synthetic strategies could involve:
Bioisosteric Replacement: Introducing different chemical groups at the C-9 and C-10 positions that can mimic the hydrogen-bonding capability of the original hydroxyl group, potentially restoring interaction with target molecules like topoisomerase II.
Modification of the Daunosamine (B1196630) Sugar: Altering the amino sugar moiety, which is known to be critical for DNA binding and cellular uptake, could compensate for the reduced activity of the aglycone.
Hybrid Compound Synthesis: Conjugating the this compound scaffold to other cytotoxic fragments or molecules known to inhibit different cancer-related pathways could create hybrid compounds with novel mechanisms of action. researchgate.net
The evaluation of these novel derivatives would require extensive preclinical screening using a diverse panel of cancer cell lines and advanced in vitro models to identify compounds with promising efficacy. nih.govmdpi.commdpi.com
Combination Strategies with this compound in Preclinical Models
While this compound itself has low single-agent activity, its future analogues could be powerful candidates for combination therapies, a standard practice in modern oncology. mdpi.commdpi.com The rationale behind combination therapy is to target multiple, complementary signaling pathways simultaneously to enhance therapeutic efficacy and overcome drug resistance. nih.gov Although no preclinical combination studies have been reported specifically for this compound, strategies can be extrapolated from its parent compound, doxorubicin, and other DNA-damaging agents.
Future preclinical studies should investigate the synergistic potential of novel this compound analogues with various classes of anticancer agents.
Potential Preclinical Combination Strategies
| Combination Class | Rationale | Example Agents | Preclinical Model |
| DNA Repair Inhibitors | To prevent cancer cells from repairing the DNA damage induced by the anthracycline analogue, thereby increasing cell death (synthetic lethality). | PARP inhibitors (e.g., Olaparib), ATR/ATM inhibitors. frontiersin.org | Cell lines and xenografts with specific DNA repair deficiencies (e.g., BRCA1/2 mutations). |
| Cell Cycle Checkpoint Inhibitors | To force cells with DNA damage to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis. | CHK1/2 inhibitors, Wee1 inhibitors. | Synchronized cell cultures to study cell cycle progression; in vivo tumor models. |
| Targeted Therapy Agents | To simultaneously block key oncogenic signaling pathways that drive tumor growth and survival. | EGFR inhibitors, PI3K/mTOR inhibitors. mdpi.com | Cancer models with known driver mutations (e.g., EGFR-mutant lung cancer). |
| Immunotherapy | To enhance the immunogenic cell death (ICD) potentially induced by the anthracycline analogue, thereby stimulating an anti-tumor immune response. | Immune checkpoint inhibitors (anti-PD-1/PD-L1). | Syngeneic mouse models with a competent immune system. |
These preclinical combination studies would be essential to identify effective therapeutic partnerships and provide the rationale for potential clinical evaluation. nih.govfinansavisen.no
Targeted Delivery Systems for this compound (e.g., Nanoparticles, Antibody-Drug Conjugates)
A major avenue for enhancing the translational potential of anthracyclines is the use of targeted delivery systems. researchgate.net These technologies aim to increase the concentration of the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues, thereby widening the therapeutic window. rsc.org This approach could be particularly valuable for a potent future analogue of this compound.
Nanoparticle-Based Delivery Systems
Nanocarriers such as liposomes and polymeric nanoparticles can encapsulate cytotoxic drugs, altering their pharmacokinetic profile and enabling passive or active targeting to tumors. frontiersin.org Liposomal formulations of the parent drug, daunorubicin (e.g., DaunoXome), have been developed to improve its delivery. hemonc.orgnih.govejmanager.compharmacophorejournal.com
Potential Nanoparticle Platforms for this compound Analogues
| Nanoparticle Type | Description | Potential Preclinical Application |
| Liposomes | Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Encapsulating a novel analogue to improve solubility, prolong circulation half-life, and achieve passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA) that can encapsulate drugs. | Creating a controlled-release formulation to maintain therapeutic drug levels over an extended period. clinmedjournals.org |
| Ligand-Targeted Nanoparticles | Nanoparticles decorated with targeting moieties (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells. | Actively targeting tumors that overexpress a specific surface antigen, thereby increasing cellular uptake and efficacy. nih.gov |
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals that consist of a monoclonal antibody chemically linked to a potent cytotoxic payload. nih.gov The antibody targets a specific tumor antigen, delivering the payload directly to cancer cells. researchgate.netnih.gov For an ADC strategy to be viable, the payload must be exceptionally potent, as only a small amount of the drug is delivered per antibody. The current form of this compound lacks the required potency. However, should a future analogue be developed with picomolar or nanomolar cytotoxicity, it could serve as a novel ADC payload.
Preclinical development would involve:
Identifying a highly potent this compound analogue.
Developing a stable linker that releases the active drug inside the target cell. researchgate.net
Conjugating the drug-linker complex to a tumor-specific monoclonal antibody.
Evaluating the ADC's efficacy and specificity in preclinical models expressing the target antigen.
Investigation of this compound in Neglected or Emerging Preclinical Disease Models
The initial evaluation of this compound was conducted using historical preclinical models. nih.gov Modern cancer research utilizes a more sophisticated array of models that more faithfully recapitulate human disease, offering an opportunity to re-evaluate older compounds or test new analogues in more relevant biological contexts. mdpi.comfrontiersin.org
Advanced Preclinical Models for Re-evaluation
| Model Type | Description | Potential Application for this compound Analogues | Reference |
| Patient-Derived Xenografts (PDXs) | Models created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. | Testing efficacy across a panel of PDXs representing diverse and rare tumor types to identify potential niche indications. PDX models better preserve the heterogeneity and architecture of the original human tumor. | frontiersin.orgnih.govnih.govmedsci.org |
| Patient-Derived Organoids (PDOs) | 3D in vitro cultures grown from patient tumor cells that self-organize to mimic the structure and function of the original tumor. | High-throughput screening of a library of novel analogues against a biobank of PDOs to correlate drug response with specific genomic profiles. | oatext.com |
| Syngeneic Mouse Models | Models using immunocompetent mice implanted with mouse-derived tumors, allowing for the study of interactions with the immune system. | Evaluating the immunomodulatory effects of novel analogues, especially when used in combination with immunotherapy. | |
| Models for Rare Cancers | Specialized preclinical models developed for cancers with low incidence, which are often understudied. | Investigating activity in rare cancers for which there are few effective treatments, potentially leading to an orphan drug development pathway. | nih.govfda.gov |
Utilizing these advanced, more predictive models could uncover previously missed therapeutic opportunities for a novel this compound analogue that may not have been apparent from studies in conventional 2D cell lines.
Elucidation of Novel Molecular Targets for this compound
The primary mechanism of action for classical anthracyclines like daunorubicin is the inhibition of DNA replication and transcription through two main processes: intercalation into the DNA double helix and stabilization of the DNA-topoisomerase II complex, which leads to lethal double-strand breaks. nih.govdovepress.com The structural change in this compound, specifically the loss of the C-9 hydroxyl group, is known to impair these interactions, explaining its reduced activity. dokumen.pub
However, this structural alteration raises a compelling preclinical research question: does this compound interact with novel molecular targets? It is plausible that while its affinity for topoisomerase II is reduced, its altered stereochemistry and electronics might enable it to bind to other proteins or cellular structures. Some complex DNA-binding agents have been shown to act through distinct mechanisms, such as inhibiting transcription factor binding rather than directly targeting topoisomerase. mdpi.comnih.gov Similarly, other anthracene-based compounds have shown differential activity against various forms of topoisomerase II. nih.gov
Future preclinical research should employ unbiased, discovery-based approaches to identify potential new targets:
Chemical Proteomics: Using affinity-based probes derived from a this compound analogue to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
Thermal Proteome Profiling (TPP): Assessing changes in protein thermal stability across the proteome in response to drug treatment to identify direct protein targets.
CRISPR-Based Genetic Screens: Performing genome-wide loss-of-function or gain-of-function screens to identify genes that sensitize or confer resistance to a this compound analogue, thereby revealing its functional targets or pathways.
Computational Modeling: Using molecular docking simulations to screen large libraries of proteins for potential binding pockets that could accommodate the unique structure of this compound.
Discovering a novel mechanism of action would be a significant breakthrough, potentially revitalizing interest in this chemical scaffold and opening up entirely new avenues for therapeutic development, particularly for cancers that are resistant to conventional topoisomerase II inhibitors.
Q & A
Basic: What are the key methodological considerations for synthesizing and characterizing 9,10-Anhydrodaunorubicin in preclinical studies?
Answer:
- Synthesis Validation: Use high-performance liquid chromatography (HPLC) with UV-Vis detection to confirm purity (>98%) and monitor degradation products. Include batch-to-batch reproducibility metrics .
- Structural Confirmation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to verify the absence of structural anomalies, particularly at the 9,10-anhydro bridge .
- Stability Testing: Conduct accelerated stability studies under varying pH and temperature conditions to identify optimal storage protocols .
Basic: How should researchers design dose-response experiments to evaluate the cytotoxicity of this compound?
Answer:
- Cell Line Selection: Use multiple cancer cell lines (e.g., leukemia, breast cancer) with varying P-glycoprotein expression to assess resistance profiles .
- Dose Range Determination: Perform preliminary IC50 assays (e.g., MTT or SRB assays) to establish a logarithmic dose range (e.g., 0.1–100 µM) .
- Controls: Include daunorubicin as a positive control and solvent-only as a negative control. Report % viability with standard deviations from triplicate experiments .
Advanced: What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?
Answer:
- Multi-Omics Integration: Combine transcriptomic data (RNA-seq) with proteomic profiling to distinguish direct DNA intercalation effects from off-target kinase inhibition .
- In Silico Modeling: Use molecular docking simulations (e.g., AutoDock Vina) to validate interactions with topoisomerase II versus other putative targets .
- Confounder Analysis: Control for batch effects (e.g., cell passage number, serum lot variations) using mixed-effects statistical models .
Advanced: How can researchers optimize experimental protocols to investigate this compound’s resistance mechanisms?
Answer:
- ABC Transporter Assays: Measure intracellular drug accumulation via flow cytometry using fluorescent analogs (e.g., calcein-AM) in transporter-overexpressing cell lines .
- CRISPR-Cas9 Screens: Perform genome-wide knockout libraries to identify resistance-associated genes (e.g., ABCB1, GSTP1) .
- Pharmacokinetic Modeling: Use nonlinear mixed-effects (NLME) models to correlate exposure time with efflux pump activity in vivo .
Basic: What statistical approaches are recommended for analyzing this compound’s antitumor efficacy in animal models?
Answer:
- Sample Size Justification: Use power analysis (α=0.05, β=0.2) to determine group sizes, accounting for attrition rates .
- Longitudinal Data Analysis: Apply repeated-measures ANOVA to tumor volume data, adjusting for covariates like body weight .
- Survival Analysis: Generate Kaplan-Meier curves with log-rank tests for survival endpoints, reporting hazard ratios (HR) and confidence intervals .
Advanced: How should researchers design studies to evaluate synergistic effects of this compound with other chemotherapeutics?
Answer:
- Combinatorial Screening: Use fixed-ratio designs (e.g., Chou-Talalay method) to calculate combination indices (CI) via CompuSyn software .
- Mechanistic Validation: Perform isobologram analysis and apoptosis assays (Annexin V/PI staining) to differentiate additive vs. synergistic interactions .
- In Vivo Testing: Employ orthotopic xenograft models with staggered dosing schedules to mimic clinical administration .
Basic: What are the best practices for reporting spectral data of this compound in publications?
Answer:
- NMR Documentation: Provide full spectral assignments (δ values, multiplicity, coupling constants) in supplementary materials .
- MS Compliance: Report ionization mode (e.g., ESI+), resolution (e.g., 70,000 FWHM), and isotopic pattern matches .
- Data Accessibility: Deposit raw spectral files in public repositories (e.g., Zenodo) with persistent identifiers .
Advanced: How can researchers address discrepancies in this compound’s reported bioavailability across preclinical models?
Answer:
- Bioanalytical Harmonization: Standardize LC-MS/MS protocols for plasma/tissue quantification, including internal standards (e.g., deuterated analogs) .
- Species-Specific PK/PD Modeling: Compare clearance rates between murine and non-human primate models using allometric scaling .
- Tissue Penetration Studies: Use radiolabeled ³H-9,10-Anhydrodaunorubicin to quantify drug distribution in sanctuary sites (e.g., brain, testes) .
Basic: What ethical guidelines apply to in vivo studies involving this compound?
Answer:
- IACUC Compliance: Adhere to the 3Rs principle (Replacement, Reduction, Refinement) for animal use. Justify group sizes via power analysis .
- Humane Endpoints: Predefine criteria for euthanasia (e.g., tumor burden >10% body weight, >20% weight loss) .
- Data Transparency: Report adverse events (e.g., neutropenia, hepatotoxicity) in full, even if non-significant .
Advanced: What methodologies validate this compound’s target engagement in complex biological systems?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after drug treatment via Western blot or proteome-wide mass spectrometry .
- Click Chemistry Probes: Synthesize alkyne-tagged analogs for pull-down assays and fluorescence imaging .
- Single-Cell RNA-seq: Profile transcriptional responses in rare cell subpopulations (e.g., cancer stem cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
